molecular formula C13H19NSi B13135580 4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline

4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline

Cat. No.: B13135580
M. Wt: 217.38 g/mol
InChI Key: CXOZCOXBVXYSMX-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C13H19NSi. This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to an aniline ring substituted with two methyl groups at the 4 and 5 positions. It is a derivative of aniline and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline can be synthesized through a palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . The reaction typically involves the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (THF) or methanol. The reaction is carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: KF in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethynyl derivatives with different functional groups.

Scientific Research Applications

4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The ethynyl group provides a site for further functionalization, enabling the compound to interact with different biological targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-((trimethylsilyl)ethynyl)aniline is unique due to the presence of both the trimethylsilyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H19NSi

Molecular Weight

217.38 g/mol

IUPAC Name

4,5-dimethyl-2-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C13H19NSi/c1-10-8-12(6-7-15(3,4)5)13(14)9-11(10)2/h8-9H,14H2,1-5H3

InChI Key

CXOZCOXBVXYSMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)N)C#C[Si](C)(C)C

Origin of Product

United States

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